Product packaging for 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol(Cat. No.:CAS No. 70709-98-7)

2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol

Cat. No.: B13766259
CAS No.: 70709-98-7
M. Wt: 286.5 g/mol
InChI Key: QYFQEGNEBQKTAJ-UHFFFAOYSA-N
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Description

2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol is a synthetic organic compound with the molecular formula C18H38O2 . This chemical features a long-chain branched hydrocarbon group (6-pentylundecan-6-yl) connected via an ether linkage to an ethanol moiety, a structural characteristic that often confers properties useful as surfactants or intermediates in organic synthesis. As a high-purity research chemical, it is intended for use in laboratory experiments and investigational applications only. Researchers are encouraged to contact our technical team for comprehensive data, including spectroscopic profiles, purity documentation, and custom synthesis options tailored to specific research objectives. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38O2 B13766259 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol CAS No. 70709-98-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70709-98-7

Molecular Formula

C18H38O2

Molecular Weight

286.5 g/mol

IUPAC Name

2-(6-pentylundecan-6-yloxy)ethanol

InChI

InChI=1S/C18H38O2/c1-4-7-10-13-18(20-17-16-19,14-11-8-5-2)15-12-9-6-3/h19H,4-17H2,1-3H3

InChI Key

QYFQEGNEBQKTAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(CCCCC)OCCO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 6 Pentylundecan 6 Yl Oxy Ethan 1 Ol

Comprehensive Analysis of Etherification Reaction Mechanisms

The formation of the ether bond in 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol requires the coupling of a bulky tertiary alcohol, 6-Pentylundecan-6-ol (B13815359), with ethylene (B1197577) glycol. nih.gov The steric hindrance around the tertiary carbon center is a dominant factor influencing the choice of synthetic route.

Williamson Ether Synthesis: Mechanistic Nuances and Substrate Scope Optimization

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comchemistrytalk.org In this reaction, an alkoxide ion displaces a halide or other suitable leaving group from an alkylating agent. masterorganicchemistry.com However, for the synthesis of tertiary ethers like this compound, this method is severely limited. masterorganicchemistry.combyjus.comscienceinfo.com

The SN2 mechanism requires a backside attack by the nucleophile on the carbon bearing the leaving group. masterorganicchemistry.com When this carbon is tertiary, as in a 6-pentylundecan-6-yl halide, steric hindrance prevents the nucleophile's approach, making substitution highly unfavorable. masterorganicchemistry.com Furthermore, alkoxides are strong bases, and when reacting with tertiary or even secondary alkyl halides, they preferentially induce an E2 elimination reaction, leading to the formation of an alkene instead of the desired ether. chemistrytalk.orgbyjus.comscienceinfo.com

Two potential Williamson routes for the target molecule can be considered, both of which are problematic:

Route A: Reacting the tertiary alkoxide of 6-Pentylundecan-6-ol with a primary haloalkane like 2-chloroethanol. While the alkyl halide is primary, the nucleophile is a sterically hindered tertiary alkoxide, which can act as a strong base, promoting the E2 elimination of HCl from 2-chloroethanol.

Route B: Reacting the mono-alkoxide of ethylene glycol with a tertiary alkyl halide, 6-chloro-6-pentylundecane. This pathway is dominated by the E2 elimination of the tertiary halide to form 6-pentylundec-5-ene (B14654778), as the alkoxide acts as a base. masterorganicchemistry.comscienceinfo.com

Due to these limitations, the Williamson ether synthesis is not a practical method for preparing this compound. byjus.comscienceinfo.com

RouteNucleophileElectrophileMajor Product(s)Minor Product(s)Rationale
A 6-Pentylundecan-6-olate2-ChloroethanolEthene, 6-Pentylundecan-6-olTarget EtherThe bulky tertiary alkoxide acts as a strong base, favoring E2 elimination. chemistrytalk.org
B Sodium 2-hydroxyethoxide6-Chloro-6-pentylundecane6-Pentylundec-5-eneTarget EtherThe tertiary alkyl halide readily undergoes E2 elimination in the presence of a strong base/nucleophile. masterorganicchemistry.com

Alkene Hydroalkoxylation and Oxymercuration Approaches

Methods involving the addition of an alcohol across an alkene double bond are significantly more effective for the synthesis of tertiary ethers. libretexts.orgbyjus.com The key precursor for this approach is the alkene 6-pentylundec-5-ene, which can be synthesized via dehydration of the corresponding tertiary alcohol.

Acid-Catalyzed Hydroalkoxylation In this method, the alkene is treated with an alcohol (in this case, ethylene glycol) in the presence of a strong Brønsted or Lewis acid catalyst. leah4sci.comlibretexts.org The mechanism involves the protonation of the alkene to form the most stable carbocation intermediate, which for 6-pentylundec-5-ene is the tertiary carbocation at the C6 position. leah4sci.com This carbocation is then trapped by the alcohol nucleophile. A key advantage is that for this specific substrate, the tertiary carbocation is the most stable possible, so skeletal rearrangements are not a concern. libretexts.orgleah4sci.com However, the harsh acidic conditions can sometimes lead to side reactions. rsc.org

Alkoxymercuration-Demercuration A milder and often more reliable alternative is the alkoxymercuration-demercuration reaction. masterorganicchemistry.comleah4sci.comyoutube.com This two-step process achieves the Markovnikov addition of an alcohol to an alkene without the formation of a discrete carbocation intermediate, thus completely avoiding rearrangements. libretexts.orgbyjus.commasterorganicchemistry.com

Alkoxymercuration: The alkene reacts with a mercury(II) salt, such as mercuric acetate (B1210297) (Hg(OAc)₂) or mercuric trifluoroacetate (B77799) (Hg(O₂CCF₃)₂), in the presence of ethylene glycol. The electrophilic mercury species adds to the double bond, forming a bridged mercurinium ion intermediate. libretexts.orgyoutube.com The alcohol then attacks the more substituted carbon of the bridged ion (the C6 position), leading to a stable organomercury intermediate. libretexts.orgbyjus.com

Demercuration: The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury group with a hydrogen atom to yield the final ether product. libretexts.orgmasterorganicchemistry.com

This method is highly regioselective for the Markovnikov product and is generally the preferred method for preparing hindered ethers from alkenes. byjus.commasterorganicchemistry.com

MethodReagentsKey IntermediateRearrangementsTypical YieldsRef.
Acid-Catalyzed Hydroalkoxylation 6-Pentylundec-5-ene, Ethylene Glycol, H₂SO₄ (cat.)Tertiary CarbocationUnlikely for this substrateModerate to Good leah4sci.comrsc.org
Alkoxymercuration-Demercuration 1. Hg(OAc)₂, Ethylene Glycol2. NaBH₄Bridged Mercurinium IonAvoidedGood to Excellent libretexts.orgbyjus.commasterorganicchemistry.com

Transition Metal-Catalyzed Etherification Strategies

Modern synthetic chemistry has seen the emergence of transition-metal-catalyzed methods for ether synthesis, which can offer high selectivity under mild conditions. acs.org One of the most promising approaches for a molecule like this compound is the direct dehydrative coupling of the two alcohol precursors.

Catalysts based on metals such as iron, molybdenum, and zirconium have been shown to facilitate the direct etherification of alcohols, generating water as the only byproduct. chemrevlett.comchemrevlett.comresearchgate.net Iron(III) salts, for example, have been used for the selective synthesis of unsymmetrical ethers from a secondary or tertiary alcohol and a primary alcohol. acs.org The proposed mechanism involves the activation of the tertiary alcohol by the Lewis acidic metal center, facilitating the departure of the hydroxyl group to form a stabilized carbocation intermediate. This intermediate is then captured by the primary alcohol (ethylene glycol) to form the ether. This approach is highly atom-economical and avoids the need to pre-functionalize the starting materials into halides or alkenes. acs.org

Catalyst SystemSubstratesReaction TypeAdvantagesDisadvantagesRef.
Fe(OTf)₃Tertiary Alcohol + Primary AlcoholDehydrative CouplingAtom-economical, mild conditionsCatalyst may require specific handling acs.org
ZrCl₄ on Silica (B1680970)Tertiary Alcohol + Thiol (Thioether)Dehydrative CouplingSolvent-free, effective for tertiary alcoholsPrimarily demonstrated for thioethers chemrevlett.comchemrevlett.com
MoO₂(acac)₂Benzylic AlcoholsDehydrative CouplingEnvironmentally benign catalystScope may be limited for aliphatic tertiary alcohols researchgate.net

Regioselective and Stereoselective Synthesis of this compound and Analogues

While the parent molecule this compound is achiral, the synthetic methodologies can be extended to produce chiral analogues with high degrees of stereochemical control. The tertiary carbon at the C6 position is a prochiral center, and its conversion into a stereocenter is a key challenge in the synthesis of chiral analogues.

Asymmetric Synthesis of Chiral Precursors

The most direct route to a chiral analogue involves the asymmetric synthesis of the tertiary alcohol precursor, (R)- or (S)-6-Pentylundecan-6-ol. The catalytic asymmetric addition of carbon nucleophiles to ketones is a powerful strategy for this purpose. acs.orgresearchgate.net

The synthesis would begin with the prochiral ketone, 6-undecanone. An asymmetric addition of a pentyl organometallic reagent (e.g., pentylmagnesium bromide or pentyllithium) in the presence of a chiral ligand can afford the tertiary alcohol with high enantioselectivity. nih.govrsc.org Various chiral ligands, such as those derived from amino alcohols, diamines (like 1,2-diaminocyclohexane), or BINOL, have been developed to mediate these transformations, often achieving high enantiomeric excess (ee). rsc.orgdigitellinc.com

Ligand TypeOrganometallic ReagentKetone SubstrateTypical ee (%)Ref.
Chiral Diamine/PhenolGrignard Reagents (R-MgX)Aromatic/Aliphatic Ketones90-95% nih.gov
1,2-DACH derived Biaryl LigandsGrignard Reagents (R-MgX)Aromatic/Aliphatic Ketonesup to 95% rsc.org
Chiral Amino AlcoholsOrganozinc Reagents (R₂Zn)Aromatic Ketones>90% acs.org

Diastereoselective Control in Multi-Step Synthesis

When synthesizing more complex analogues that contain multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. researchgate.net If a chiral precursor, such as enantiopure 6-Pentylundecan-6-ol, is used in a subsequent reaction that generates a new stereocenter, the existing stereocenter can influence the stereochemical outcome of the reaction.

This substrate-controlled diastereoselectivity is a common strategy in organic synthesis. For instance, if an analogue of the ethylene glycol moiety containing a chiral center were to be coupled, the bulky, chiral 6-pentylundecanyloxy group could sterically direct the approach of reagents, favoring the formation of one diastereomer over the other.

Alternatively, reagent-controlled methods can be employed where a chiral catalyst or reagent is used to form a new stereocenter with a specific configuration relative to existing ones. nih.gov For complex etherifications, strategies such as catalytic oxa-Michael/Michael desymmetrization sequences have been developed to construct multiple contiguous stereocenters with high diastereoselectivity in a single operation. nih.gov These advanced methods provide powerful tools for building complex, stereochemically rich molecules based on the this compound scaffold.

Catalytic Systems Development for Ether Synthesis

The formation of the ether linkage in this compound represents a significant synthetic challenge, necessitating the use of advanced catalytic systems to ensure high yield, selectivity, and sustainability. Traditional methods for ether synthesis, such as the Williamson ether synthesis, often require harsh conditions and stoichiometric amounts of strong bases, leading to waste generation and potential side reactions. Modern catalytic approaches offer milder reaction conditions, improved atom economy, and greater control over the reaction outcome.

Design and Application of Homogeneous Catalysts

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of high activity and selectivity due to the well-defined nature of the active sites. For the synthesis of this compound, transition metal complexes can be employed to facilitate the coupling of 6-Pentylundecan-6-ol with a suitable ethylene glycol derivative.

Palladium-based catalysts, for instance, have been extensively studied for C-O bond formation. nih.govnih.gov A hypothetical catalytic cycle for the synthesis of this compound using a palladium catalyst could involve the oxidative addition of a suitably activated ethylene glycol derivative to a Pd(0) complex, followed by protonolysis with 6-Pentylundecan-6-ol and subsequent reductive elimination to yield the desired ether and regenerate the catalyst. The choice of ligands coordinated to the palladium center is crucial in tuning the catalyst's reactivity and stability.

Table 1: Hypothetical Performance of Homogeneous Catalysts in the Synthesis of this compound

Catalyst PrecursorLigandSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XantphosToluene10085
Pd(OAc)₂SPhosDioxane11092
[Rh(cod)Cl]₂BINAPTHF8078

This data is illustrative and based on typical performance for similar etherification reactions.

Heterogeneous Catalysis: Surface Interactions and Activity

Heterogeneous catalysts, being in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling. For the synthesis of this compound, solid acid catalysts or supported metal nanoparticles could be employed.

Zeolites, with their well-defined pore structures and tunable acidity, are promising candidates for the dehydration of 6-Pentylundecan-6-ol and ethylene glycol to form the desired ether. The surface interactions between the reactants and the acidic sites within the zeolite pores can facilitate the reaction while minimizing side reactions. Similarly, metal oxides such as zirconia and titania can also serve as effective solid acid catalysts.

Supported palladium nanoparticles on materials like activated carbon or silica could also catalyze the etherification reaction, potentially through a different mechanism involving surface activation of the alcohol substrates. researchgate.net The activity and selectivity of such catalysts are highly dependent on the particle size, the nature of the support, and the presence of promoters.

Biocatalysis and Enzyme-Mediated Ether Bond Formation

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. mdpi.com Enzymes such as lipases and hydratases could potentially be engineered to catalyze the formation of the ether bond in this compound. While naturally occurring enzymes for this specific transformation may not exist, directed evolution and protein engineering techniques can be used to develop bespoke biocatalysts with the desired activity and substrate specificity.

An enzyme-mediated approach would offer several advantages, including high enantioselectivity if chiral substrates were used, and the avoidance of harsh reagents and conditions, contributing to a greener synthetic process. The reaction would typically be carried out in an aqueous or biphasic medium at or near room temperature.

Novel Approaches to Carbon-Oxygen Bond Formation

Recent advances in synthetic methodology have provided new avenues for the formation of carbon-oxygen bonds, moving beyond traditional thermal activation. These novel approaches often offer unique reactivity and selectivity profiles.

Photoredox and Electrochemical Methods

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling the formation of reactive intermediates under exceptionally mild conditions. researchgate.netprinceton.edu For the synthesis of this compound, a photoredox cycle could be designed where a photocatalyst, upon excitation by light, oxidizes 6-Pentylundecan-6-ol to its corresponding alkoxyl radical. This radical could then undergo a coupling reaction with a suitable derivative of ethylene glycol to form the desired C-O bond. researchgate.net

Electrochemical synthesis offers another sustainable alternative, using electrical current to drive the reaction. vapourtec.com Anodic oxidation of 6-Pentylundecan-6-ol could generate the necessary reactive intermediate for coupling with ethylene glycol, avoiding the need for chemical oxidants.

Table 2: Illustrative Comparison of Novel Synthetic Methods for Etherification

MethodCatalyst/MediatorEnergy SourceKey IntermediatePotential Advantage
Photoredox CatalysisRu(bpy)₃Cl₂Visible LightAlkoxyl RadicalMild Conditions
ElectrochemistryGraphite ElectrodeElectricityAlkoxyl Radical CationAvoids Chemical Reagents

This data is hypothetical and for illustrative purposes.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. researchgate.netneuroquantology.comuc.pt The synthesis of this compound could be adapted to a continuous flow process, potentially leading to higher yields and purity.

A flow reactor could be packed with a heterogeneous catalyst, allowing for the continuous conversion of the starting materials to the product. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can allow for the optimization of the reaction to an extent not possible in batch. nih.gov This could be particularly advantageous for exothermic reactions or when dealing with unstable intermediates. The integration of in-line purification techniques could also enable a fully continuous process from starting materials to the final purified product.

Green Chemistry Principles in the Synthesis of this compound

The universally accepted principles of green chemistry provide a framework for creating more sustainable chemical processes. In the context of synthesizing this compound, these principles guide the selection of reactants, solvents, and reaction conditions to minimize environmental impact. A plausible and common method for synthesizing ethers is the Williamson ether synthesis, which typically involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, this would likely involve the reaction of the sodium salt of 6-pentylundecan-6-ol with a suitable 2-haloethanol derivative.

Traditional Williamson ether syntheses often employ volatile organic solvents (VOCs) such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or acetonitrile. masterorganicchemistry.comwikipedia.org These solvents, while effective in dissolving reactants and facilitating the reaction, pose significant environmental and health risks. Consequently, a key focus of green chemistry is the reduction or elimination of such solvents.

Solvent-Free Reactions:

One of the most advanced approaches is to conduct the synthesis under solvent-free conditions. This can be achieved by physically grinding the solid reactants together, a technique known as mechanochemistry, or by heating the neat reactants. In the case of this compound synthesis, a solid-liquid phase-transfer catalysis (PTC) system could be employed. In such a system, the alkoxide salt and the haloethanol could be reacted without a bulk solvent, with the phase-transfer catalyst facilitating the transfer of the alkoxide nucleophile to the reaction site.

Alternative Reaction Media:

Where a solvent is necessary, the focus shifts to greener alternatives that are less toxic, biodegradable, and derived from renewable resources.

Water: As a solvent, water is non-toxic, non-flammable, and abundant. Surfactant-assisted Williamson synthesis in aqueous media has been explored for other compounds, which could be a viable green methodology.

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. Their tunable properties can be designed to enhance reaction rates and selectivity.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative to organic solvents. After the reaction, it can be easily removed by depressurization, simplifying product purification.

The table below summarizes potential reaction media and their green chemistry advantages for the synthesis of this compound.

Reaction MediumKey Green Chemistry AdvantagesPotential Challenges
Solvent-Free Eliminates solvent waste, reduces energy for solvent removal, simplifies purification.Potential for localized overheating, may require specialized equipment (e.g., ball mill).
Water Non-toxic, non-flammable, abundant, and inexpensive.Low solubility of nonpolar organic reactants, potential for hydrolysis side reactions.
Ionic Liquids Negligible vapor pressure, high thermal stability, potential for recyclability.Can be expensive, potential toxicity and biodegradability concerns for some ILs.
Supercritical CO₂ Non-toxic, non-flammable, easily removed, tunable solvent properties.Requires high-pressure equipment, may have limited solvating power for polar reactants.

Beyond the choice of solvent, the intrinsic efficiency of the chemical transformation is a critical aspect of green chemistry.

Atom Economy:

Developed by Barry Trost, atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product. primescholars.com It is a theoretical calculation that helps in evaluating the efficiency of a reaction at the atomic level. The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the Williamson synthesis of this compound from 6-pentylundecan-6-ol and 2-chloroethanol, the reaction would be:

C₁₆H₃₄O + C₂H₅ClO + NaOH → C₁₈H₃₈O₂ + NaCl + H₂O

The atom economy calculation for this hypothetical reaction is presented in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
6-Pentylundecan-6-olC₁₆H₃₄O242.44Reactant
2-ChloroethanolC₂H₅ClO80.51Reactant
Sodium HydroxideNaOH39.997Reactant
This compound C₁₈H₃₈O₂ 286.49 Desired Product
Sodium ChlorideNaCl58.44Byproduct
WaterH₂O18.015Byproduct

Calculation:

% Atom Economy = [286.49 / (242.44 + 80.51 + 39.997)] x 100 ≈ 79.0%

An atom economy of 79.0% indicates that a significant portion of the reactant atoms are incorporated into the desired product. However, there is still room for improvement, as over 20% of the atomic mass is converted into byproducts. Alternative synthetic routes with higher atom economy, such as direct addition reactions, would be preferable from a green chemistry perspective, though they may not be synthetically feasible for this target molecule.

Process Efficiency Metrics:

While atom economy is a useful theoretical metric, other process efficiency metrics provide a more holistic view of the sustainability of a chemical process. These include:

Reaction Yield: The amount of desired product obtained compared to the theoretical maximum. A high yield is crucial for an efficient process.

E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, considers the total amount of waste produced per unit of product. A lower E-factor signifies a greener process.

Process Mass Intensity (PMI): This is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. The goal is to have a PMI as close to 1 as possible.

The table below illustrates how different synthetic approaches could impact these metrics for the production of this compound.

MetricTraditional Synthesis (e.g., in THF)Greener Synthesis (e.g., Solvent-Free with PTC)
Atom Economy ~79.0%~79.0% (unchanged as it's inherent to the reaction)
Reaction Yield Variable, potentially lower due to side reactions.Potentially higher due to optimized conditions.
E-Factor High (due to solvent waste, workup waste).Significantly Lower (minimal to no solvent waste).
PMI Very High (large mass of solvent used).Significantly Lower (approaching the theoretical minimum).

Theoretical and Computational Investigations of 2 6 Pentylundecan 6 Yl Oxy Ethan 1 Ol

Conformational Landscape and Molecular Dynamics Simulations

Force Field Development and Validation for Branched Ether Systems

The accurate simulation of complex molecules like 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol using molecular dynamics (MD) hinges on the quality of the underlying force field. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. For a novel branched ether alcohol, specific force field parameters must often be developed and validated, as standard force fields may lack the necessary accuracy for such a unique topology.

The development process for a molecule like this compound would involve a multi-step approach, typically building upon existing well-established force fields such as CHARMM, AMBER, OPLS-AA, or GROMOS. researchgate.netnih.govethz.ch The core of this process is parameterization, which focuses on bonded terms (bond lengths, angles, dihedral angles) and non-bonded terms (van der Waals interactions, electrostatic charges).

Parameterization Strategy:

Bonded Parameters: Parameters for the long alkyl chains can often be adopted from existing alkane models within the chosen force field. acs.org However, special attention is required for the atoms around the central quaternary carbon, the ether linkage, and the terminal hydroxyethyl group. Quantum mechanics (QM) calculations, typically using density functional theory (DFT), are employed to calculate the potential energy surface for the rotation of key dihedral angles, such as those around the C-O ether bonds. These QM energy profiles are then used to fit the dihedral parameters in the force field. acs.org

Non-bonded Parameters: Atomic partial charges are crucial for describing electrostatic interactions, including hydrogen bonding. These are typically derived by fitting to the electrostatic potential (ESP) calculated from QM methods. Van der Waals parameters, usually in the form of a Lennard-Jones potential, for the ether oxygen and hydroxyl group atoms might need refinement. This is often achieved by simulating the pure liquid and adjusting the parameters to reproduce experimental data like density and enthalpy of vaporization. nih.gov

Validation: Once a set of parameters is developed, it must be rigorously validated. This involves running MD simulations and comparing the calculated macroscopic properties against experimental data (if available) or against higher-level computational results. Key validation targets include:

Liquid density and enthalpy of vaporization over a range of temperatures.

Radial distribution functions to assess the liquid structure.

Dynamic properties like self-diffusion coefficients and viscosity. nih.gov

Conformational preferences of the molecule in different environments.

The table below illustrates the types of new parameters that would need to be specifically developed and validated for this compound.

Parameter TypeMolecular FragmentRationale for DevelopmentValidation Metric
Partial Charges C-O-C (ether), C-O-H (alcohol)To accurately model the polarity and hydrogen bonding capabilities.Dipole moment, dielectric constant of the liquid.
Dihedral Angles C-C-O-C (ether linkage)To correctly represent the flexibility and conformational energy landscape around the ether bond.Comparison with QM rotational energy scans.
Dihedral Angles O-C-C-O (hydroxyethyl group)To capture potential intramolecular hydrogen bonding and gauche/trans preferences.Conformational population analysis.
Van der Waals Ether OxygenTo balance electrostatic and dispersion forces, affecting liquid packing and solvation.Liquid density, enthalpy of vaporization.

Intermolecular Interactions and Self-Assembly Modeling

The amphiphilic nature of this compound, with its polar hydroxyethyl head group and large, nonpolar branched alkyl tail, suggests a strong tendency for self-assembly in solution. Computational modeling is a powerful tool to investigate the driving forces behind this aggregation at a molecular level.

The terminal hydroxyl (-OH) group is the primary site for hydrogen bonding, a key directional interaction governing the association of molecules. researchgate.net In the case of this compound, several types of hydrogen bonds can be formed:

Intermolecular OH-OH: Hydrogen bonds between the hydroxyl groups of two different molecules.

Intermolecular OH-OE: Hydrogen bonds where a hydroxyl group of one molecule acts as a donor to the ether oxygen of another molecule.

Intramolecular OH-OE: Hydrogen bonding between the terminal hydroxyl group and the ether oxygen within the same molecule, leading to a cyclic conformation. mdpi.com

Computational studies on similar ether alcohols show that intermolecular OH-OH bonds are generally stronger than OH-OE bonds. mdpi.com However, the immense steric bulk of the 6-pentylundecan-6-yl group would significantly hinder the formation of large, ordered hydrogen-bonded clusters or networks that are common in simpler, linear alcohols. researchgate.netnih.gov Molecular dynamics simulations can quantify the prevalence and lifetime of these different hydrogen bond types. The analysis of radial distribution functions (RDFs) between relevant atoms (e.g., hydroxyl hydrogens and oxygens) provides insight into the local structure and preferred distances of these interactions. Quantum cluster equilibrium (QCE) theory could also be applied to determine the likely distribution of small clusters (monomers, dimers, etc.) in the liquid phase. researchgate.net

Hydrogen Bond TypeDonorAcceptorTypical Energy (kJ/mol)Geometric Feature
Intermolecular (OH-OH) Hydroxyl HHydroxyl O15 - 25Forms chains or small clusters.
Intermolecular (OH-OE) Hydroxyl HEther O10 - 18Contributes to molecular association.
Intramolecular (OH-OE) Hydroxyl HEther O8 - 15Leads to a 6-membered ring-like conformation.

While hydrogen bonding directs the association of the polar head groups, the primary driving force for the aggregation of this compound in polar solvents is the hydrophobic effect, which is mediated by van der Waals (vdW) interactions. libretexts.org Van der Waals forces are weak, non-directional interactions arising from temporary fluctuations in electron density. youtube.comnih.gov Although individually weak, the cumulative effect over the large surface area of the two C5 and one C11 alkyl chains is substantial.

In a polar solvent like water, the nonpolar alkyl tails disrupt the solvent's hydrogen-bonding network, which is energetically unfavorable. To minimize this disruption, the molecules self-assemble into aggregates such as micelles or bilayers, sequestering the hydrophobic tails away from the solvent and maximizing their vdW contacts with each other. The branched structure at the central carbon atom influences the packing efficiency within these aggregates. nih.gov

Coarse-grained molecular dynamics (CG-MD) is a particularly suitable technique for studying the dynamics of self-assembly, which often occurs on longer timescales than are accessible with all-atom simulations. mdpi.com In a CG model, groups of atoms (e.g., a few CH2 groups) are represented as single beads, reducing the computational cost and allowing for the simulation of larger systems over longer periods to observe the formation and evolution of aggregates. acs.org

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. acs.org

Ethers are generally unreactive but can be cleaved under strongly acidic conditions (e.g., using HBr or HI). masterorganicchemistry.comlibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com The subsequent cleavage of the C-O bond can proceed via an SN1 or SN2 pathway.

For this compound, there are two possible C-O bonds that can be cleaved following protonation:

Cleavage at the primary carbon: The halide nucleophile attacks the primary carbon of the hydroxyethyl group in an SN2 reaction. This would be sterically accessible.

Cleavage at the tertiary carbon: The bond to the bulky 6-pentylundecan-6-yl group cleaves. This pathway would likely proceed via an SN1 mechanism, as it involves the formation of a stable tertiary carbocation.

Computational transition state analysis, using methods like DFT, can be used to locate the transition state structures for both the SN1 and SN2 pathways. acs.orgresearchgate.net By calculating the Gibbs free energy of activation (ΔG‡) for each path, one can predict the preferred reaction mechanism. scipost.org The calculations would likely show that the SN1 pathway involving the formation of the tertiary carbocation has a lower activation barrier and is therefore the kinetically favored route.

PathwayRate-Determining StepKey Intermediate/Transition StateExpected Relative ΔG‡Products
SN2 Nucleophilic attack on primary carbon5-coordinate SN2 transition stateHigher6-Pentylundecan-6-ol (B13815359) + 2-haloethanol
SN1 Dissociation to form tertiary carbocationTertiary carbocation intermediateLower6-halo-6-pentylundecane + Ethylene (B1197577) glycol

The most common method for synthesizing ethers of this type is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide via an SN2 mechanism. wikipedia.org To synthesize this compound, the logical route would involve the reaction of the sodium or potassium alkoxide of 6-pentylundecan-6-ol with 2-chloroethanol or a similar electrophile.

However, the nucleophile in this case is a sterically hindered tertiary alkoxide. This presents a significant challenge, as the bulky alkyl groups can impede the approach to the electrophile, slowing the desired SN2 reaction and promoting a competing E2 elimination reaction as a major side reaction. wikipedia.org

Computational modeling can be used to investigate this competition. By calculating the activation energies for both the SN2 and E2 transition states, chemists can predict the likely product distribution under various conditions. These models can explore:

Effect of the Base: How different bases (e.g., NaH, KH) interact with the alcohol.

Solvent Effects: How explicit solvent molecules stabilize the reactants and transition states, influencing the reaction barrier. Polar aprotic solvents like THF or DMSO are often used and can be modeled. masterorganicchemistry.com

Substrate Modification: How changing the leaving group on the electrophile affects the SN2/E2 competition.

These computational insights can guide the optimization of reaction conditions to maximize the yield of the desired ether product. researchgate.net

Chemical Reactivity and Derivatization Pathways of 2 6 Pentylundecan 6 Yl Oxy Ethan 1 Ol

Functional Group Transformations of the Terminal Hydroxyl Group

The terminal primary hydroxyl (-OH) group is anticipated to be the most reactive site for derivatization. Its accessibility allows for a variety of transformations, although the bulky 6-pentylundecan-6-yl group may exert some steric influence on reaction rates and yields.

Selective Oxidation and Reduction Reactions

The primary alcohol moiety is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. masterorganicchemistry.comkhanacademy.org "Weak" oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would be expected to selectively yield the corresponding aldehyde, 2-[(6-pentylundecan-6-yl)oxy]acetaldehyde. masterorganicchemistry.comyoutube.com Conversely, "strong" oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the formation of the carboxylic acid, 2-[(6-pentylundecan-6-yl)oxy]acetic acid. masterorganicchemistry.com

Reduction of the terminal hydroxyl group is not a typical transformation unless it is first converted to a better leaving group.

Hypothetical Oxidation Reactions:

Starting MaterialOxidizing AgentExpected ProductProduct Class
2-[(6-Pentylundecan-6-yl)oxy]ethan-1-olPyridinium Chlorochromate (PCC)2-[(6-Pentylundecan-6-yl)oxy]acetaldehydeAldehyde
This compoundPotassium Permanganate (KMnO₄)2-[(6-Pentylundecan-6-yl)oxy]acetic acidCarboxylic Acid

Esterification, Etherification, and Amidation Pathways

Esterification: The primary alcohol is expected to readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic conditions (Fischer esterification) or in the presence of coupling agents. openochem.org The rate of esterification generally follows the order of primary > secondary > tertiary alcohols, suggesting this reaction should be facile. libretexts.orgquora.com However, significant steric hindrance from either the alcohol or the carboxylic acid can slow the reaction. libretexts.orgquora.com

Etherification: Further etherification, for instance, through the Williamson ether synthesis, would involve deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic attack on an alkyl halide. msu.edu

Amidation: Direct amidation is not a reaction of the alcohol itself. However, if the alcohol is first oxidized to a carboxylic acid as described in 4.1.1, the resulting acid could then be converted to an amide through reaction with an amine, typically activated by a coupling agent.

Nucleophilic Substitution Reactions on the Hydroxyl-Bearing Carbon

The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur at the adjacent carbon, the -OH group must first be converted into a better leaving group. openochem.org This can be achieved by protonation under strongly acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to convert the alcohol to the corresponding alkyl chloride or bromide.

Reactivity of the Ether Linkage

Ethers are generally unreactive functional groups, often used as solvents due to their stability. libretexts.org Cleavage of the C-O bond in an ether requires harsh conditions, typically involving strong acids. wikipedia.orglibretexts.orglibretexts.org

Acid-Catalyzed and Base-Catalyzed Ether Cleavage

Acid-Catalyzed Cleavage: The most common reaction of ethers is cleavage by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com In the case of this compound, the ether oxygen is bonded to a primary carbon and a tertiary carbon. Cleavage would likely proceed via an Sₙ2 attack of the nucleophile on the less sterically hindered primary carbon of the ethyl group, yielding 6-pentylundecan-6-ol (B13815359) and a 2-haloethanol derivative. libretexts.org If the reaction conditions are harsh enough to favor an Sₙ1 pathway, cleavage at the tertiary carbon to form a stable carbocation could also be possible.

Base-Catalyzed Cleavage: Cleavage of ethers by bases is generally not a feasible reaction pathway.

Thermal and Photochemical Decomposition Studies

No specific studies on the thermal or photochemical decomposition of this compound were found in the reviewed literature. Generally, high temperatures would be required to induce thermal cleavage of the C-O or C-C bonds, likely leading to a complex mixture of decomposition products. Photochemical reactivity would depend on the presence of any chromophores; as this is a saturated aliphatic ether-alcohol, significant absorption of UV-Vis light and subsequent photoreactivity are not expected under normal conditions.

Regioselective Cleavage Methods

The ether linkage in this compound presents a target for specific cleavage reactions. The outcome of these reactions is largely dictated by the steric hindrance around the tertiary carbon of the 6-pentylundecanyl group and the nature of the reagent used.

Strong protic acids, such as hydroiodic acid (HI) and hydrobromic acid (HBr), are classic reagents for ether cleavage. The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com For this compound, the cleavage can proceed via two possible pathways: attack at the primary carbon of the oxyethanol moiety or at the tertiary carbon of the pentylundecanyl group.

Given the significant steric hindrance at the tertiary carbon, an S(_N)2-type attack at this position is highly improbable. masterorganicchemistry.com Conversely, the primary carbon is much more accessible to nucleophilic attack. Therefore, cleavage with strong acids under conditions that favor an S(_N)2 mechanism would be expected to regioselectively yield 6-pentylundecan-6-ol and 2-haloethanol.

However, under conditions that promote an S(_N)1-type mechanism, the stability of the resulting carbocation becomes the determining factor. The tertiary carbocation that would be formed by the departure of the 2-hydroxyethoxy group is significantly more stable than a primary carbocation. Thus, in the presence of strong acids and under conditions that favor carbocation formation (e.g., lower concentrations of a good nucleophile), the reaction could proceed via an S(_N)1 pathway. masterorganicchemistry.com

Lewis acids, such as boron tribromide (BBr(_3)), are also potent reagents for ether cleavage. organic-chemistry.orgresearchgate.net The reaction with BBr(_3) typically proceeds under milder conditions than with strong protic acids. A mixture of trihaloboranes, such as BBr(_3) and boron trichloride (B1173362) (BCl(_3)), has been shown to improve regioselectivity and yield in the cleavage of unsymmetrical ethers. organic-chemistry.orgnih.gov For the subject compound, the reaction with mixed boron trihalides would likely favor the formation of the corresponding alkyl bromide and alcohol with high regioselectivity.

ReagentProbable MechanismMajor Products
HI (conc.)S(_N)26-Pentylundecan-6-ol and 2-iodoethanol
HBr (conc.)S(_N)26-Pentylundecan-6-ol and 2-bromoethanol (B42945)
BBr(_3)Lewis acid-mediated6-Pentylundecan-6-ol and 2-bromoethanol
BBr(_3)/BCl(_3)Lewis acid-mediated6-Pentylundecan-6-ol and 2-bromoethanol (improved selectivity)

Formation of Polymeric Materials and Macromolecular Structures

The bifunctional nature of this compound, possessing a primary hydroxyl group and a bulky hydrophobic tail, makes it a valuable building block for the synthesis of a variety of polymeric materials.

Role as a Monomer in Condensation Polymerization

The primary hydroxyl group of this compound allows it to act as a monomer in condensation polymerization reactions. chemguide.uk When reacted with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or diester), a polyester (B1180765) can be formed. wikipedia.orglibretexts.org The bulky 6-pentylundecanyl group would be incorporated as a side chain, imparting unique properties to the resulting polymer, such as increased hydrophobicity, solubility in nonpolar solvents, and a lower glass transition temperature.

The general reaction for the formation of a polyester from this compound and a generic dicarboxylic acid (HOOC-R-COOH) is as follows:

n HO-(CH(_2))(_2)-O-C(C(5)H({11}))(_2)-(CH(_2))(_4)CH(_3) + n HOOC-R-COOH → -O-(CH(_2))(_2)-O-C(C(5)H({11}))(_2)-(CH(_2))(_4)CH(_3)-O-CO-R-CO- + 2n H(_2)O

Similarly, this compound can participate in the formation of polyethers through self-condensation or reaction with other diols, although this typically requires specific catalysts and conditions to favor ether linkages over other side reactions. acs.org It can also be used to create polycarbonates by reacting with phosgene (B1210022) or a dialkyl carbonate. researchgate.net

Grafting and Crosslinking Reactions to Form Functional Polymers

The hydroxyl group of this compound can serve as an initiation site for grafting polymer chains. For instance, it can be used as a macroinitiator for ring-opening polymerization of cyclic esters like caprolactone (B156226) or lactide, resulting in a polymer with a polyester graft.

Furthermore, this compound can be incorporated into crosslinked polymer networks. For example, it can be used as a chain terminator or a comonomer in the formation of polyurethanes. wikipedia.org By reacting with a diisocyanate, the hydroxyl group forms a urethane (B1682113) linkage. If a tri- or poly-isocyanate is used, a crosslinked polyurethane network can be formed. The large aliphatic group would act as an internal plasticizer, affecting the mechanical properties of the final material.

The use of this compound in the formation of graft polyols is another potential application. In this process, monomers like styrene (B11656) and acrylonitrile (B1666552) are polymerized in the presence of a polyol, leading to a dispersion of polymer particles grafted onto the polyol backbone. google.comepo.org

Polymer TypeComonomer(s)Key LinkagePotential Properties
PolyesterDicarboxylic acidEsterIncreased hydrophobicity, solubility in nonpolar solvents
PolyurethaneDiisocyanateUrethaneModified mechanical properties, internal plasticization
Graft CopolymerCyclic esters (e.g., caprolactone)EsterComb-like architecture with flexible side chains

Development of Supramolecular Assemblies Using this compound Derivatives

The amphiphilic nature of this compound, with its polar head group (-OCH(_2)CH(_2)OH) and large, nonpolar tail (6-pentylundecanyl group), makes it and its derivatives prime candidates for the formation of supramolecular assemblies. beilstein-journals.orgnih.gov In aqueous media, these molecules can self-assemble to minimize the unfavorable interactions between the hydrophobic tails and water.

Depending on the concentration, temperature, and the specific chemical nature of the head group (which can be further derivatized), various aggregate structures such as micelles, vesicles, or liquid crystals could be formed. nih.govacs.org For example, esterification of the hydroxyl group with a charged species could lead to the formation of cationic or anionic amphiphiles, which would exhibit different self-assembly behaviors.

The bulky and branched nature of the hydrophobic tail would significantly influence the packing parameter of the amphiphile, which in turn dictates the geometry of the resulting supramolecular structure. These assemblies have potential applications in areas such as drug delivery, nanotechnology, and materials science. acs.org

Advanced Analytical Characterization Methodologies for 2 6 Pentylundecan 6 Yl Oxy Ethan 1 Ol

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are paramount in piecing together the molecular architecture of 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol, offering insights into its connectivity, spatial arrangement, and the nature of its chemical bonds.

Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals. sdsu.eduslideshare.net

¹H NMR: The proton NMR spectrum would provide initial information on the different types of protons present. Key expected signals include a triplet for the terminal methyl groups of the pentyl and undecyl chains, broad multiplets for the methylene (B1212753) (-CH₂-) groups, a distinct multiplet for the methine (-CH-) proton at the 6-position, and characteristic signals for the protons of the oxyethan-1-ol moiety.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. This would include signals for the methyl, methylene, and methine carbons of the alkyl chains, as well as the carbons of the ether and alcohol functional groups.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings within the molecule. creative-biostructure.com For instance, cross-peaks would be observed between the protons of adjacent methylene groups in the alkyl chains, confirming their connectivity. It would also show the coupling between the hydroxyl proton and the adjacent methylene protons of the ethanol (B145695) group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.com This is crucial for assigning carbon signals based on their corresponding, more easily interpretable, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is particularly useful for determining the preferred conformation of the molecule in solution.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: This data is hypothetical and for illustrative purposes only)

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
1~3.70 (t)~61.5C2, C6'
2~3.55 (t)~72.0C1, C6'
6'~3.40 (m)~78.0C2, C5', C7'
1''/1'''~0.90 (t)~14.0C2''/C2'''
-CH₂- (chains)~1.2-1.6 (m)~22-32-
-OH~2.50 (br s)-C1

High-resolution mass spectrometry is a key technique for determining the elemental composition and elucidating the structure of this compound through fragmentation analysis. nih.gov HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum is predictable for a long-chain alkoxy alcohol. nih.govacs.org Common fragmentation pathways for ethers include α-cleavage (breaking the bond adjacent to the oxygen atom) and inductive cleavage. miamioh.edudummies.comscribd.com Alcohols often exhibit a characteristic loss of a water molecule (M-18). libretexts.orgyoutube.com

Key expected fragments for this compound would include:

Loss of the ethoxyethanol group.

Cleavage of the pentyl or the remaining portion of the undecyl chain at the tertiary carbon.

Loss of water from the molecular ion.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound (Note: This data is hypothetical and for illustrative purposes only)

m/z (calculated)Possible FormulaDescription of Fragment
286.2872C₁₈H₃₈O₂[M]+ Molecular Ion
268.2766C₁₈H₃₆O[M-H₂O]+ Loss of water
215.2375C₁₅H₃₁[M-C₂H₅O₂]+ Loss of the oxyethanol group
141.1643C₁₀H₂₁Pentylundecyl cation fragment

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their vibrational modes. contractlaboratory.comepequip.com These methods are complementary and can be used for purity assessment. spectroscopyonline.commt.com

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. spectroscopyonline.comyoutube.comnih.gov A strong, sharp peak around 1100 cm⁻¹ would indicate the C-O stretching of the ether linkage. spectroscopyonline.com The C-H stretching vibrations of the alkyl chains would appear in the 2850-3000 cm⁻¹ region. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound (Note: This data is hypothetical and for illustrative purposes only)

Functional GroupVibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-HStretching3200-3600 (broad, strong)Weak
C-H (alkyl)Stretching2850-3000 (strong)2850-3000 (strong)
C-O (ether)Stretching~1100 (strong)~1100 (moderate)
C-O (alcohol)Stretching~1050 (strong)~1050 (moderate)

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from any impurities that may be present, as well as for resolving its enantiomers.

Two-dimensional gas chromatography (GCxGC) is a powerful technique for the separation and identification of trace-level impurities in complex samples. chemistry-matters.comchromatographyonline.com By using two columns with different separation mechanisms, GCxGC provides significantly higher resolution than conventional GC. azom.comgcms.cz This would be particularly useful for identifying any structurally related impurities, such as isomers or by-products from the synthesis of this compound. When coupled with a mass spectrometer, it allows for the confident identification of these minor components. thermofisher.com

The carbon atom at the 6-position of the undecane (B72203) chain in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying these enantiomers to determine the enantiomeric excess of a sample. researchgate.netsigmaaldrich.comchromatographyonline.com

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.comresearchgate.net The choice of the CSP and the mobile phase is critical for achieving good resolution. mdpi.comnih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) presents a powerful alternative to conventional high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the analysis of compounds like this compound. Due to its long alkyl chain, this molecule possesses low volatility and limited solubility in aqueous mobile phases, making it a challenging analyte for GC and reversed-phase HPLC, respectively. SFC, which primarily utilizes supercritical carbon dioxide (CO₂) as the main mobile phase, offers a unique "green" chromatographic solution. bookey.appmix-up.eu

The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC. nih.govresearchgate.net For this compound, SFC would be particularly advantageous for separating it from structurally similar impurities, such as isomers or oligomers, which may be difficult to resolve using other techniques. The addition of a small percentage of a polar organic modifier, such as methanol (B129727) or isopropanol, to the CO₂ mobile phase allows for the fine-tuning of analyte retention and selectivity on a variety of stationary phases. nih.govresearchgate.net SFC is especially adept at chiral separations, which would be critical if any stereoisomers of the compound were present or produced. bookey.appresearchgate.net

The successful separation of various non-polar and thermally labile molecules, including lipids, surfactants, and other ethoxylated alcohols, by SFC underscores its suitability for this compound. mix-up.euresearchgate.netmdpi.com Coupling SFC with mass spectrometry (SFC-MS) further enhances its capability, providing molecular weight and structural information for unambiguous peak identification. nih.gov

Table 1: Illustrative SFC Parameters for the Analysis of this compound

Parameter Value/Condition Purpose
Column Chiralcel OF or HSS C18 SB Separation of potential enantiomers or isomers. nih.govresearchgate.net
Mobile Phase Supercritical CO₂ with a Methanol or Isopropanol modifier (e.g., 80:20 v/v) Elution and selectivity tuning for the non-polar analyte. nih.gov
Flow Rate 2-4 mL/min Allows for rapid analysis times. researchgate.net
Back Pressure 150 bar Maintains the CO₂ in a supercritical state. nih.gov
Column Temperature 35-40 °C Optimizes separation efficiency and analyte solubility. researchgate.net

| Detection | UV (if chromophore is present/derivatized) or Mass Spectrometry (MS) | Universal detection and structural confirmation. |

X-ray Crystallography and Solid-State NMR for Crystalline Derivatives

The precise three-dimensional molecular structure of this compound can be unequivocally determined through X-ray crystallography. However, given its long, flexible alkyl chains, the compound is likely a viscous oil or a low-melting-point solid at ambient temperatures, making the growth of single crystals suitable for diffraction challenging. To overcome this, a common strategy is the synthesis of a crystalline derivative. For instance, reacting the terminal hydroxyl group with a suitable agent, such as a substituted benzoic acid to form an ester, can introduce rigidity and intermolecular interactions (e.g., π-stacking) that facilitate crystallization.

Once a suitable crystal is obtained, X-ray diffraction analysis provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. researchgate.net This information reveals the exact conformation of the molecule in the solid state, including the packing arrangement within the crystal lattice.

Complementary to X-ray crystallography, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy offers detailed insights into the structure and dynamics of the compound in its solid form. rsc.org Unlike X-ray diffraction, ssNMR does not require a single crystal and can be performed on polycrystalline or amorphous solid samples. Techniques like Cross-Polarization Magic-Angle-Spinning (CPMAS) are used to obtain high-resolution ¹³C NMR spectra of solids. researchgate.net These spectra can reveal the presence of different polymorphs (distinct crystalline forms) or non-equivalent molecules within the crystal unit cell, which may not be easily discernible by other methods. rsc.orgresearchgate.net Furthermore, ssNMR can probe molecular dynamics over a wide range of timescales, providing information on the mobility of the alkyl chains and the ethoxy group. mdpi.com

Table 2: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

Parameter Example Value Information Provided
Chemical Formula C₂₇H₄₄O₄ Elemental composition of the crystalline derivative.
Crystal System Monoclinic The basic crystal symmetry. researchgate.net
Space Group P2₁/n The specific symmetry elements of the unit cell. researchgate.net
Unit Cell Dimensions a = 20.8 Å, b = 7.5 Å, c = 10.8 Å, β = 94.0° Size and shape of the repeating unit in the crystal. researchgate.net
Volume (V) 1675 ų Volume of the unit cell. researchgate.net

| Density (calculated) | 1.27 g/cm³ | Packing density of the molecules in the crystal. researchgate.net |

Hyphenated Techniques for Trace Analysis and Metabolite Identification

Hyphenated techniques, which couple a separation method with a sensitive detection technique, are indispensable for the trace analysis and metabolite identification of this compound in complex matrices such as environmental or biological samples. chemijournal.comnih.govspringernature.com The combination of the high separation power of chromatography with the specificity and sensitivity of mass spectrometry is particularly powerful. saspublishers.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier technique for analyzing alcohol ethoxylates and related compounds. epa.govnih.gov It is ideal for detecting and quantifying the parent compound at very low concentrations (parts-per-billion or lower). nih.gov Derivatization of the terminal hydroxyl group can be employed to enhance ionization efficiency and detection sensitivity. nih.govresearchgate.net For metabolite identification, LC-MS/MS can screen for predicted metabolic products, such as those resulting from oxidation of the alkyl chain or the terminal alcohol, by monitoring for specific mass-to-charge (m/z) transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique, particularly suited for identifying volatile and semi-volatile metabolites. nih.gov While the parent compound may require derivatization to increase its volatility for GC analysis, potential smaller metabolites might be directly analyzable. thermofisher.com The electron ionization (EI) used in GC-MS generates reproducible fragmentation patterns that can be compared against spectral libraries for confident compound identification. nih.govthermofisher.com

These hyphenated methods provide a comprehensive toolkit for studying the fate of this compound, enabling the detection of trace residues and the elucidation of metabolic pathways.

Table 3: Application of Hyphenated Techniques for the Analysis of this compound

Technique Separation Principle Detection Principle Primary Application
LC-MS/MS Liquid chromatography based on polarity. Tandem mass spectrometry for selective detection of parent and fragment ions. Trace quantification of the parent compound and targeted analysis of non-volatile metabolites. epa.govresearchgate.net
GC-MS Gas chromatography based on volatility and column interaction. Mass spectrometry providing molecular weight and a fragmentation "fingerprint". Identification of volatile and semi-volatile impurities or metabolites; structural confirmation via library matching. nih.govresearchgate.netresearchgate.net

| SFC-MS | Supercritical fluid chromatography based on polarity and size. | Mass spectrometry for molecular weight determination. | High-throughput analysis, separation of complex mixtures, and chiral separations. nih.govnih.gov |

Environmental and Biochemical Fate Studies of 2 6 Pentylundecan 6 Yl Oxy Ethan 1 Ol Excluding Ecotoxicity and Clinical Relevance

Abiotic Degradation Pathways in Environmental Matrices

Detailed experimental studies on the abiotic degradation of 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol are not found in the current body of scientific literature. Consequently, specific data regarding its breakdown under various environmental conditions cannot be provided.

Photolytic Degradation Mechanisms and Kinetics

No specific research has been published on the photolytic degradation of this compound. Information regarding its reaction mechanisms, quantum yield, and degradation kinetics when exposed to sunlight in aquatic or atmospheric environments is not available.

Hydrolytic Stability and Degradation Products

There are no available studies that specifically investigate the hydrolytic stability of the ether linkage in this compound under varying pH conditions. As a result, data on its hydrolysis rate and the identity of potential degradation products are currently unknown.

Oxidation Pathways under Environmental Conditions

Scientific literature lacks specific data on the oxidation of this compound by common environmental oxidants such as hydroxyl radicals. Therefore, its persistence against chemical oxidation and the potential formation of oxidized byproducts have not been documented.

Biotic Transformation and Biodegradation Mechanisms

No peer-reviewed studies detailing the biodegradation of this compound were identified. The high degree of branching in its hydrophobic tail, specifically the tertiary carbon atom at the ether linkage, is a structural feature that often confers resistance to microbial degradation in related compounds, but specific data for this molecule is lacking.

Microbial Degradation Pathways and Associated Enzyme Systems

There is no published research identifying the specific microbial consortia or isolated strains capable of degrading this compound. The enzymatic pathways, such as those involving monooxygenases or etherases that would be required to cleave the ether bond or oxidize the alkyl chain, have not been studied for this compound.

Identification and Characterization of Biotransformation Products

As no biodegradation studies have been documented, there is no information available on the intermediate or final biotransformation products that may result from the microbial metabolism of this compound.

Metabolic Pathways of Related Long-Chain Ethers in Model Organisms

The metabolic fate of this compound, a Guerbet alcohol ethoxylate, can be inferred from studies on related long-chain alcohol ethoxylates (AEOs) in various biological systems. Metabolism targets both the hydrophobic alkyl chain and the hydrophilic ethoxylate moiety through several key pathways.

In mammalian systems, such as studies using rat, hamster, and human liver S9 fractions and hepatocytes, AEOs undergo rapid metabolism. nih.gov The primary metabolic routes involve the hydroxylation and subsequent dehydrogenation of both the alkyl chain and the terminal end of the ethoxylate group. nih.gov This is often followed by O-dealkylation, which shortens the polyethylene (B3416737) glycol (PEG) chain. nih.gov A minor pathway observed is the cleavage of the central ether bond that links the alkyl chain to the ethoxylate group, resulting in the formation of the corresponding alcohol and a PEG fragment. nih.gov These initial metabolites can then undergo further transformation, such as glucuronidation, to facilitate excretion. nih.gov Studies with various AEO homologues (from C8 to C18) indicate that the metabolic pattern is qualitatively similar regardless of the alkyl chain length or the number of ethoxylate units. nih.gov

In environmental microbial communities, which are critical for biodegradation, two primary degradation mechanisms for AEOs have been identified acting simultaneously under aerobic conditions. nih.govosti.gov

Intramolecular Scission: This involves the cleavage of the central ether bond, separating the molecule into the fatty alcohol and the polyethylene glycol chain. nih.gov

Omega- and Beta-Oxidation: This pathway involves the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) to a carboxylic acid, followed by the sequential removal of two-carbon units (β-oxidation). nih.govnm.gov

Concurrently, the hydrophilic portion is depolymerized through the stepwise cleavage of ether-bound ethylene (B1197577) oxide units. nih.gov The ultimate degradation of the ethylene oxide monomers can proceed through pathways like the glycerate pathway or the oxidative dicarbonic acid cycle. nih.gov

The branched structure of this compound, a characteristic of Guerbet alcohols, significantly influences its biodegradability, particularly under anaerobic conditions. While branched AEOs are generally found to be readily biodegradable in aerobic environments, the degree and position of branching are critical factors. exxonmobilchemical.com Studies have shown that alkyl branching can create steric hindrance, which impedes key enzymatic steps in the degradation process. nih.gov This is especially detrimental to anaerobic degradation, where the initial step of shortening the ethoxylate chain can be significantly slowed or completely inhibited by branching near the ether linkage. nih.govcore.ac.uk In one study, a 2-ethyl-branched AEO was only partially transformed to (2-ethyl-hexyloxy)-acetate, which resisted further anaerobic degradation. nih.gov Highly branched AEOs showed no significant anaerobic mineralization at all. nih.gov

Metabolic PathwayDescriptionBiological SystemEffect of BranchingKey Metabolites
ω- and β-OxidationOxidation of the alkyl chain, starting from the terminal methyl group.Aerobic Microorganisms, Mammalian SystemsMay be hindered depending on branch location.Carboxylated AEOs, Chain-shortened AEOs
Central Ether ScissionCleavage of the ether bond between the alkyl and ethoxylate chains.Aerobic Microorganisms, Mammalian Systems (minor pathway)Generally applicable to both linear and branched structures.Fatty Alcohols, Polyethylene Glycols (PEGs)
Ethoxylate Chain Shortening (O-dealkylation)Stepwise removal of ethylene oxide units from the hydrophilic chain.Aerobic & Anaerobic Microorganisms, Mammalian SystemsSteric hindrance from alkyl branching can inhibit this pathway, especially under anaerobic conditions. nih.govAEOs with shorter EO chains, Acetaldehyde (anaerobic)
Hydroxylation/DehydrogenationInitial oxidation of the alkyl or ethoxylate chain.Mammalian SystemsGenerally applicable.Hydroxylated AEOs, Aldehydes, Carboxylic Acids

Theoretical Modeling of Environmental Persistence and Transformation

Theoretical modeling provides essential tools for estimating the environmental fate of chemicals like this compound, filling data gaps and aiding in risk assessment without extensive experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the molecular structure of a chemical with its physicochemical properties and environmental fate. europa.eu For surfactants, QSARs are used to predict key parameters such as biodegradability, bioavailability, and sorption to soil and sediment. mdpi.com

The development of a QSAR model involves calculating a set of numerical values, known as molecular descriptors, which encode specific features of the molecule's structure. These can include:

Topological Descriptors: Describe the connectivity and branching of atoms (e.g., Kier & Hall molecular connectivity indices). mdpi.com

Geometrical Descriptors: Relate to the 3D shape and size of the molecule.

Constitutional Descriptors: Include basic information like molecular weight and atom counts.

Quantum Mechanical Descriptors: Describe the electronic properties, such as the energy of the highest occupied molecular orbital (E-HOMO) or the lowest unoccupied molecular orbital (E-LUMO). mdpi.com

For a branched surfactant like this compound, descriptors that quantify the degree of branching and hydrophobicity are particularly important for predicting biodegradability. It is well-established that features like chain branching tend to increase the time required for biodegradation. nih.gov QSAR models for biodegradability often classify compounds as "readily biodegradable" or "not readily biodegradable". nih.govnih.gov These models are built by training machine learning algorithms on large datasets of chemicals with known biodegradability data. neuraldesigner.com The resulting models can then be used to predict the fate of new or untested substances, providing a rapid and cost-effective screening method. nih.gov

QSAR Descriptor TypeExample DescriptorRelevance for this compound
TopologicalMolecular Connectivity Index (KH0)Quantifies molecular size and branching, which influences steric hindrance for enzymatic attack. mdpi.com
ConstitutionalNumber of heavy atoms (nHM)Relates to the overall size of the molecule.
PhysicochemicalLog P (Octanol-Water Partition Coefficient)Indicates hydrophobicity, affecting sorption to organic matter in soil/sediment and bioavailability.
Quantum MechanicalE-LUMO (Energy of Lowest Unoccupied Molecular Orbital)Relates to the molecule's reactivity and susceptibility to oxidative degradation. mdpi.com

Molecular modeling, particularly molecular dynamics (MD) simulations, provides atomistic-level insights into how molecules like this compound behave in and interact with different environmental media. nih.govnih.gov These simulations model the movements and interactions of every atom in a system over time, governed by a set of equations known as a force field.

When introduced into an aquatic environment, the amphiphilic nature of this compound would drive its behavior. MD simulations can model its interaction with the water-air or water-sediment interface. It is expected that the hydrophobic C16 branched alkyl tail would seek to minimize contact with water, while the hydrophilic ethoxy-alcohol head group would remain hydrated. Simulations can reveal the precise orientation of the molecule at these interfaces, the extent of water structuring around the headgroup, and the potential for aggregation into micelles above a certain concentration. nih.gov

In the context of soil, modeling would focus on the interaction with soil organic matter (SOM) and mineral surfaces. The hydrophobic alkyl chain would likely partition into the lipophilic domains of SOM through van der Waals interactions. The hydrophilic headgroup could form hydrogen bonds with water molecules present in the soil matrix or with polar functional groups on clay and SOM surfaces. nih.gov MD simulations can elucidate these binding mechanisms, predict the strength of adsorption, and assess how the molecule's conformation changes upon binding. This information is crucial for understanding its mobility and bioavailability in the terrestrial environment. Studies on related branched molecules have used MD to compare their rheological properties and structure to linear counterparts, demonstrating the utility of this approach for understanding the physical behavior dictated by molecular architecture. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Insights and Contributions

The study of 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol, a complex and sterically hindered ether alcohol, is currently in a nascent stage, with a significant absence of dedicated academic literature. The primary contribution of its conceptualization lies in the exploration of molecular structures that combine a highly branched, lipophilic alkyl chain with a hydrophilic hydroxyl-ether moiety. This unique architecture suggests potential applications in materials science and specialized organic synthesis. Key insights are therefore theoretical at this juncture, focusing on the anticipated consequences of its intricate structure on physicochemical properties and reactivity. The bulky 6-pentylundecan-6-yl group is expected to impart significant steric shielding to the ether oxygen, potentially influencing its chemical stability and intermolecular interactions. The terminal primary alcohol provides a reactive site for further functionalization, making it a potentially valuable intermediate.

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues

Given the lack of specific research on this compound, substantial knowledge gaps exist across its entire chemical profile. The most pressing need is for the development of a viable and efficient synthetic route to the compound, which has not yet been reported in the literature. Following a successful synthesis, a comprehensive characterization of its fundamental physicochemical properties is required.

Unexplored Research Avenues Include:

Synthesis and Optimization: Developing a multi-step synthesis, likely involving the formation of the tertiary alcohol 6-pentylundecan-6-ol (B13815359) followed by an etherification reaction.

Spectroscopic and Structural Analysis: A complete spectroscopic characterization using NMR (¹H, ¹³C, and 2D techniques), FT-IR, and high-resolution mass spectrometry to confirm its structure.

Physicochemical Properties: Experimental determination of key physical constants.

Reactivity Studies: Investigation of its reactivity, particularly at the hydroxyl group, and the stability of the ether linkage under various conditions.

Surfactant Properties: Given its amphipathic nature, its potential as a surfactant, emulsifier, or dispersing agent in various systems warrants investigation.

Prospective Methodological Advancements for the Study of Complex Ether Alcohols

The study of structurally complex ether alcohols like this compound can benefit significantly from modern methodological advancements.

Advanced NMR Spectroscopy: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable in unambiguously assigning the complex NMR spectra anticipated for this molecule.

Computational Chemistry: In silico modeling, using Density Functional Theory (DFT), can provide theoretical insights into its electronic structure, conformational preferences, and predicted spectroscopic data, which can guide experimental work.

High-Throughput Screening: Should this compound be investigated for applications such as a surfactant, high-throughput screening methods could rapidly assess its performance across a range of conditions and formulations.

Automated Synthesis: The use of automated synthesis platforms could facilitate the optimization of the reaction conditions required for its preparation.

Interdisciplinary Research Opportunities and Collaborations in Organic and Materials Chemistry

The unique structure of this compound presents several opportunities for interdisciplinary collaboration.

Organic Synthesis and Materials Science: A collaboration between synthetic organic chemists and material scientists could explore its use as a novel building block for polymers or as a functional additive in coatings, lubricants, or personal care products. Its bulky lipophilic tail and reactive hydroxyl group make it an interesting candidate for modifying surface properties.

Physical and Colloid Chemistry: Physical chemists could collaborate to study its self-assembly behavior in solution, investigating the formation of micelles or other aggregates, which would be crucial for understanding its surfactant properties.

Computational and Experimental Chemistry: A synergistic approach combining computational modeling to predict properties and experimental work to validate these predictions would be highly effective in accelerating the understanding of this complex molecule.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeBasis of Prediction
Molecular FormulaC₁₈H₃₈O₂Structural analysis
Molecular Weight286.50 g/mol Based on molecular formula
Boiling PointHigh (estimated >300 °C)High molecular weight and hydrogen bonding capability
Melting PointLow to moderateBranched structure may disrupt crystal packing
Solubility in WaterVery lowDominated by the large, nonpolar alkyl group
Solubility in Organic SolventsHigh in nonpolar solvents"Like dissolves like" principle

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key SignalsCorresponding Functional Group/Structure
¹H NMRBroad singlet (~1-3 ppm)-OH
Multiplet (~3.4-3.7 ppm)-O-CH₂-CH₂-OH
Complex multiplets (0.8-1.5 ppm)Pentyl and undecan alkyl protons
¹³C NMRSignal (~60-70 ppm)-CH₂-OH
Signal (~70-80 ppm)-O-CH₂-
Signal (~80-90 ppm)Quaternary Carbon (C-O)
Signals (~10-40 ppm)Alkyl chain carbons
FT-IRBroad peak (~3200-3600 cm⁻¹)O-H stretch (alcohol)
Sharp peaks (~2850-2960 cm⁻¹)C-H stretch (alkyl)
Strong peak (~1050-1150 cm⁻¹)C-O stretch (ether and alcohol)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol, and how can yield be improved?

  • Methodology :

  • Etherification : Use Williamson ether synthesis by reacting 6-pentylundecan-6-ol with ethylene oxide or ethylene glycol derivatives under basic conditions (e.g., NaH or KOH). Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Employ column chromatography with a gradient elution system (hexane:ethyl acetate) to isolate the product. Confirm purity via gas chromatography (GC) with flame ionization detection (FID), referencing retention times against known standards .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., excess ethylene oxide) and reaction temperature (60–80°C) to favor ether bond formation.

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodology :

  • NMR Analysis : Assign protons using 1H^1H-NMR:
  • Ethanol moiety: δ 3.6–3.8 ppm (OCH2_2CH2_2OH, triplet).
  • Central ether linkage: δ 1.4–1.6 ppm (quintet for CH2_2 adjacent to oxygen).
  • Confirm branching via 13C^{13}C-NMR (e.g., quaternary carbon at 6-pentylundecan-6-yl position) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of –CH2_2OH).

Q. What are the best practices for assessing the purity of this compound in academic research?

  • Methodology :

  • GC-FID : Compare peak area ratios to internal standards; detect impurities with boiling points <300°C .
  • HPLC-UV : Use a C18 column (methanol:water mobile phase) to resolve polar byproducts.
  • Karl Fischer Titration : Quantify residual water content (<0.1% w/w) to ensure stability during storage .

Advanced Research Questions

Q. How can computational modeling predict the solvent interactions of this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvation in polar (water) and non-polar (hexane) solvents. Analyze radial distribution functions (RDFs) to identify hydrogen-bonding propensity .
  • COSMO-RS : Predict partition coefficients (log P) to guide solvent selection for extraction or reaction optimization.

Q. What experimental strategies resolve contradictions in spectral data for branched ether-alcohols?

  • Methodology :

  • 2D-NMR : Perform HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., δ 1.2–1.8 ppm for alkyl chains).
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled derivatives to trace carbon connectivity in complex branching .
  • Cross-Validation : Compare IR spectra (C-O-C stretch at ~1100 cm1^{-1}) with computational vibrational frequency calculations (DFT/B3LYP) .

Q. How can researchers evaluate the compound’s stability under oxidative conditions?

  • Methodology :

  • Accelerated Aging Studies : Expose samples to O2_2 at 40°C for 4 weeks. Monitor peroxide formation via iodometric titration .
  • LC-MS Degradation Profiling : Identify oxidation products (e.g., ketones or carboxylic acids) and propose degradation pathways.

Q. What advanced techniques characterize the compound’s phase behavior in lipid bilayer systems?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures in model membranes (e.g., DPPC liposomes).
  • Small-Angle X-ray Scattering (SAXS) : Analyze structural changes in bilayers upon incorporation of the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.